MRE-269

Beschreibung

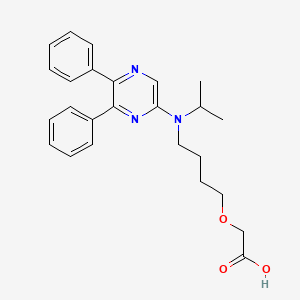

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[4-[(5,6-diphenylpyrazin-2-yl)-propan-2-ylamino]butoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O3/c1-19(2)28(15-9-10-16-31-18-23(29)30)22-17-26-24(20-11-5-3-6-12-20)25(27-22)21-13-7-4-8-14-21/h3-8,11-14,17,19H,9-10,15-16,18H2,1-2H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJQMKCBWYCWFPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCCCOCC(=O)O)C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801153092 | |

| Record name | 2-[4-[(5,6-Diphenyl-2-pyrazinyl)(1-methylethyl)amino]butoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801153092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475085-57-5 | |

| Record name | 2-[4-[(5,6-Diphenyl-2-pyrazinyl)(1-methylethyl)amino]butoxy]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=475085-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ACT-333679 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475085575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[4-[(5,6-Diphenyl-2-pyrazinyl)(1-methylethyl)amino]butoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801153092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACT-333679 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9PC7N0DID | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

MRE-269: A Comprehensive Technical Guide to its Function as a Selective Prostacyclin IP Receptor Agonist

Foreword

This document provides an in-depth technical overview of MRE-269 (also known as ACT-333679), the active metabolite of the orally available prostacyclin receptor agonist, Selexipag. This compound is a potent and selective agonist for the prostacyclin receptor (IP receptor), a key target in the management of pulmonary arterial hypertension (PAH). This guide is intended for researchers, scientists, and drug development professionals, offering detailed information on its mechanism of action, pharmacological profile, and the experimental methodologies used for its characterization.

Core Mechanism of Action

This compound exerts its pharmacological effects primarily through the activation of the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR). The binding of this compound to the IP receptor initiates a signaling cascade that is central to its therapeutic effects.

Signaling Pathway

The activation of the IP receptor by this compound predominantly involves the coupling to the Gs alpha subunit (Gαs) of the heterotrimeric G-protein. This interaction triggers the activation of adenylyl cyclase (AC), an enzyme responsible for the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, ultimately resulting in vasodilation and inhibition of smooth muscle cell proliferation.[1][2]

Pharmacological Profile

This compound is the pharmacologically active entity derived from the prodrug Selexipag. Selexipag is hydrolyzed, primarily by carboxylesterase 1 (CES1) in the liver, to form this compound.[3] This active metabolite exhibits high affinity and selectivity for the IP receptor.

Quantitative Data

The following tables summarize the key quantitative parameters defining the pharmacological profile of this compound.

| Parameter | Receptor | Value | Species/System | Reference |

| Ki | IP | 20 nM | Human | [3] |

| IC50 | DP | 2.6 µM | Not Specified | [3] |

| IC50 | EP1 | >10 µM | Not Specified | |

| IC50 | EP2 | 5.8 µM | Not Specified | |

| IC50 | EP3 | >10 µM | Not Specified | |

| IC50 | EP4 | 4.9 µM | Not Specified | |

| IC50 | FP | >10 µM | Not Specified | |

| IC50 | TP | >10 µM | Not Specified |

| Functional Assay | Parameter | Value | Species/System | Reference |

| Inhibition of ADP-induced Platelet Aggregation | IC50 | 0.21 µM | Human Platelet-Rich Plasma | |

| Inhibition of ADP-induced Platelet Aggregation | IC50 | 10 µM | Rat Platelet-Rich Plasma | |

| Vasodilation of Rat Small Pulmonary Artery | pEC50 | 4.98 ± 0.22 | Rat | |

| Inhibition of PDGF-induced Proliferation of CTEPH PASMCs | IC50 | 0.07 µM | Human |

Key Experimental Protocols

This section details the methodologies for key experiments used to characterize the function of this compound.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of this compound for the IP receptor and its selectivity over other prostanoid receptors.

-

Membrane Preparation: Membranes are prepared from cells recombinantly expressing the target receptor (e.g., human IP receptor expressed in CHO cells). Cells are harvested, homogenized in a suitable buffer (e.g., Tris-HCl with protease inhibitors), and centrifuged to pellet the membranes. The final membrane preparation is resuspended in an appropriate assay buffer.

-

Assay Procedure: The competitive binding assay is performed in a 96-well plate format. A fixed concentration of a suitable radioligand (e.g., [3H]-iloprost) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

-

Incubation and Filtration: The reaction mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid vacuum filtration through a glass fiber filter, which traps the membranes.

-

Detection and Analysis: The radioactivity retained on the filters is quantified using a scintillation counter. The data are then analyzed using non-linear regression to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of this compound to stimulate the production of intracellular cAMP, a key second messenger in the IP receptor signaling pathway.

-

Cell Culture: Human pulmonary artery smooth muscle cells (PASMCs) or a cell line stably expressing the human IP receptor are cultured in appropriate media.

-

Assay Procedure: Cells are seeded in multi-well plates and pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP. Subsequently, the cells are stimulated with varying concentrations of this compound for a defined period.

-

Detection: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then quantified using a commercially available cAMP assay kit, typically based on competitive enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET).

-

Data Analysis: The concentration-response curve for this compound-induced cAMP accumulation is plotted, and the EC50 value (the concentration of this compound that produces 50% of the maximal response) is determined.

Cell Proliferation Assay

This assay assesses the antiproliferative effects of this compound on vascular smooth muscle cells.

-

Cell Culture and Stimulation: Human PASMCs are cultured and then serum-starved to synchronize the cell cycle. Proliferation is induced by treating the cells with a growth factor, such as platelet-derived growth factor (PDGF), in the presence or absence of various concentrations of this compound.

-

BrdU Incorporation: The rate of cell proliferation is measured by quantifying the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a synthetic analog of thymidine, into newly synthesized DNA. Cells are incubated with BrdU, which is incorporated into the DNA of proliferating cells.

-

Detection: After incubation, the cells are fixed, and the incorporated BrdU is detected using a specific anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase). The addition of a substrate results in a colorimetric or chemiluminescent signal that is proportional to the amount of BrdU incorporation.

-

Data Analysis: The absorbance or luminescence is measured, and the inhibitory effect of this compound on PDGF-induced cell proliferation is calculated. The IC50 value, representing the concentration of this compound that inhibits 50% of the growth factor-induced proliferation, is determined.

References

An In-depth Technical Guide on the Role of MRE-269 in cAMP Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Introduction: MRE-269 (ACT-333679)

This compound, also known as ACT-333679, is the pharmacologically active metabolite of the prodrug selexipag (B1681723) (Uptravi®).[1][2] Selexipag is an orally available medication approved for the treatment of pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH).[1][3] this compound is a potent, non-prostanoid, and highly selective agonist for the prostacyclin receptor, also known as the IP receptor.[4][5] Upon oral administration, selexipag is rapidly hydrolyzed by carboxylesterases to this compound, which is approximately 37 times more potent than its parent compound and is the primary contributor to the drug's therapeutic effects.[1] Its mechanism of action is intrinsically linked to the activation of the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway, a ubiquitous second messenger system that regulates a vast array of cellular functions.

The Canonical cAMP Signaling Pathway

The cAMP signaling cascade is a critical intracellular pathway that translates extracellular signals into specific cellular responses. The key components are:

-

G-Protein-Coupled Receptor (GPCR): An integral membrane protein that binds to an extracellular ligand (first messenger). The IP receptor is a member of this family.[6]

-

Guanine Nucleotide-binding Protein (G-protein): A heterotrimeric protein (α, β, γ subunits) associated with the GPCR. The IP receptor couples to the stimulatory G-protein, Gs.

-

Adenylyl Cyclase (AC): A membrane-bound enzyme.

-

Cyclic AMP (cAMP): The second messenger synthesized from adenosine triphosphate (ATP) by adenylyl cyclase.

-

Protein Kinase A (PKA): The primary effector of cAMP, which phosphorylates downstream target proteins to elicit cellular responses.

The pathway is initiated when an agonist binds to a Gs-coupled receptor, causing a conformational change that promotes the exchange of GDP for GTP on the Gαs subunit. The activated Gαs-GTP complex dissociates and stimulates adenylyl cyclase, leading to a rapid increase in intracellular cAMP levels. cAMP then activates PKA, which in turn modulates gene transcription, ion channel activity, and the function of various enzymes, leading to physiological effects such as vasodilation and inhibition of cell proliferation.[7]

This compound's Mechanism of Action via cAMP Signaling

This compound exerts its therapeutic effects by specifically targeting and activating the IP receptor, thereby initiating the cAMP signaling cascade in target cells, particularly pulmonary artery smooth muscle cells (PASMCs).[8]

The sequence of events is as follows:

-

Receptor Binding: this compound binds to the IP receptor on the surface of PASMCs.

-

Gs Protein Activation: This binding event activates the associated Gs protein.

-

cAMP Production: The activated Gαs subunit stimulates adenylyl cyclase to synthesize cAMP from ATP.[8]

-

Downstream Effects: The elevated intracellular cAMP levels lead to:

-

Vasodilation: PKA-mediated phosphorylation of proteins involved in smooth muscle contraction leads to relaxation and widening of the pulmonary arteries.[1]

-

Anti-proliferation: Increased cAMP inhibits the proliferation of PASMCs, a key factor in the vascular remodeling seen in PAH.[8][9] This effect has been linked to the upregulation of DNA-binding protein inhibitor (ID) genes, such as ID1 and ID3, which are involved in cell cycle control.[3] The promoter regions of these genes contain cAMP-response elements, suggesting a direct link between this compound-induced cAMP elevation and their transcription.[3][8]

-

Quantitative Pharmacological Data

The interaction of this compound with the IP receptor and its downstream functional effects have been quantified in various assays.

Table 1: Receptor Binding Affinity and Selectivity of this compound

This table summarizes the binding affinity (Ki) and inhibitory concentration (IC50) of this compound for the IP receptor compared to other prostanoid receptors, demonstrating its high selectivity.

| Receptor | Parameter | Value (µM) | Reference |

| IP | Ki | 0.02 | [10] |

| DP | IC50 | 2.6 | [10] |

| EP1 | IC50 | >10 | [10] |

| EP2 | IC50 | 5.8 | [10] |

| EP3 | IC50 | >10 | [10] |

| EP4 | IC50 | 4.9 | [10] |

| FP | IC50 | >10 | [10] |

| TP | IC50 | >10 | [10] |

Lower Ki/IC50 values indicate higher affinity/potency.

Table 2: Functional Potency and Efficacy of this compound

This table details the potency (EC50/IC50) of this compound in various functional assays relevant to its therapeutic action in PAH.

| Assay | Cell Type / System | Parameter | Value (nM) | Reference |

| Cellular Relaxation | PASMC | EC50 | 4.3 | [9] |

| Inhibition of Cell Proliferation | PASMC | IC50 | 4.0 | [9][11] |

| Inhibition of ECM Synthesis | PASMC | IC50 | 8.3 | [9] |

| Inhibition of ADP-induced Platelet Aggregation | Human Platelet-Rich Plasma | IC50 | 210 | [10] |

EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) are measures of a drug's potency.[12][13]

Interestingly, while this compound behaves as a full agonist in these downstream functional assays, it demonstrates partial agonism in receptor-proximal cAMP accumulation assays (Emax of ~56% compared to prostacyclin analogs). This unique profile may contribute to a sustained therapeutic effect with reduced receptor desensitization.[9]

Key Experimental Methodologies

The characterization of this compound involves several key in vitro assays.

Radioligand Binding Assay (for Ki Determination)

This assay quantifies the affinity of a ligand for a receptor.[14]

-

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the IP receptor.

-

Principle: A competition binding assay is used where a fixed concentration of a radiolabeled ligand (e.g., [3H]-iloprost) that binds to the IP receptor is co-incubated with varying concentrations of unlabeled this compound. This compound competes with the radioligand for binding sites.

-

Methodology:

-

Membrane Preparation: Membranes are prepared from cells expressing the human IP receptor.[15]

-

Incubation: The membranes are incubated with the radioligand and a range of this compound concentrations until equilibrium is reached.[15][16]

-

Separation: Bound radioligand is separated from free (unbound) radioligand, typically by rapid vacuum filtration through glass fiber filters.[15]

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[15]

-

cAMP Accumulation Assay (for EC50 Determination)

This assay measures the ability of an agonist to stimulate the production of intracellular cAMP.

-

Objective: To determine the potency (EC50) of this compound in stimulating cAMP production.

-

Principle: Cells expressing the IP receptor are treated with this compound. The resulting increase in intracellular cAMP is measured, often using a competitive immunoassay format like HTRF or AlphaScreen.[17][18][19]

-

Methodology:

-

Cell Culture: Human PASMCs or a recombinant cell line expressing the IP receptor are cultured in microplates.

-

Stimulation: Cells are pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation, followed by stimulation with various concentrations of this compound.

-

Lysis & Detection: Cells are lysed, and the intracellular cAMP concentration is quantified. In a typical competitive assay, cAMP from the cell lysate competes with a labeled cAMP tracer for binding to a specific anti-cAMP antibody. The resulting signal is inversely proportional to the amount of cAMP produced by the cells.[19]

-

Data Analysis: A dose-response curve is generated by plotting the signal against the log concentration of this compound to determine the EC50 value.

-

Cell Proliferation Assay (for IC50 Determination)

This assay assesses the anti-proliferative effect of a compound.

-

Objective: To determine the potency (IC50) of this compound in inhibiting growth factor-induced cell proliferation.

-

Principle: A common method involves measuring the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a synthetic analog of thymidine, into newly synthesized DNA of proliferating cells.[20]

-

Methodology:

-

Cell Seeding: PASMCs are seeded in 96-well plates and cultured.

-

Stimulation: Cells are stimulated with a mitogen (e.g., platelet-derived growth factor, PDGF) in the presence of varying concentrations of this compound.[8]

-

BrdU Labeling: BrdU is added to the culture medium and is incorporated into the DNA of dividing cells.

-

Detection: After incubation, cells are fixed, and the incorporated BrdU is detected using a specific anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase). A substrate is added that produces a colorimetric or chemiluminescent signal, which is proportional to the amount of BrdU incorporated.[20]

-

Data Analysis: A dose-response curve is plotted to determine the IC50 value of this compound for inhibiting proliferation.[21]

-

Conclusion

This compound, the active metabolite of selexipag, is a highly selective and potent prostacyclin (IP) receptor agonist. Its therapeutic efficacy in pulmonary hypertension is driven by the targeted activation of the Gs-cAMP-PKA signaling pathway in pulmonary vascular cells. This activation leads to critical downstream effects, including potent vasodilation and inhibition of pathological smooth muscle cell proliferation. The unique pharmacological profile of this compound, characterized by partial agonism in direct cAMP production but full agonism in functional cellular responses, may underpin its sustained clinical benefit by potentially minimizing receptor desensitization. A thorough understanding of its interaction with the cAMP pathway is essential for the continued development and optimization of therapies targeting the prostacyclin signaling axis.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound | Prostaglandin Receptor | TargetMol [targetmol.com]

- 3. Antiproliferative effect of selexipag active metabolite this compound on pulmonary arterial smooth muscle cells from patients with chronic thromboembolic pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A long-acting and highly selective prostacyclin receptor agonist prodrug, 2-{4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]butoxy}-N-(methylsulfonyl)acetamide (NS-304), ameliorates rat pulmonary hypertension with unique relaxant responses of its active form, {4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]butoxy}acetic acid (this compound), on rat pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cAMP signal transduction in the heart: understanding spatial control for the development of novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antiproliferative effect of selexipag active metabolite MRE‐269 on pulmonary arterial smooth muscle cells from patients with chronic thromboembolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selexipag Active Metabolite ACT-333679 Displays Strong Anticontractile and Antiremodeling Effects but Low β-Arrestin Recruitment and Desensitization Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. Prostanoid EP2 Receptors Are Up-Regulated in Human Pulmonary Arterial Hypertension: A Key Anti-Proliferative Target for Treprostinil in Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 17. resources.revvity.com [resources.revvity.com]

- 18. resources.revvity.com [resources.revvity.com]

- 19. resources.revvity.com [resources.revvity.com]

- 20. researchgate.net [researchgate.net]

- 21. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to MRE-269 and its Parent Drug Selexipag

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of selexipag (B1681723), an oral prostacyclin IP receptor agonist, and its active metabolite, MRE-269 (also known as ACT-333679). Selexipag is a significant therapeutic agent for pulmonary arterial hypertension (PAH), and a thorough understanding of its pharmacological profile is crucial for researchers and clinicians in the field. This document details the mechanism of action, pharmacokinetic and pharmacodynamic properties, and key experimental data related to both compounds. Detailed experimental protocols for relevant assays are provided to facilitate further research, and signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

Pulmonary arterial hypertension is a progressive and life-threatening disease characterized by elevated pulmonary artery pressure, leading to right heart failure and death.[1] The prostacyclin pathway is a key therapeutic target in PAH, as prostacyclin (PGI2) is a potent vasodilator with anti-proliferative and anti-thrombotic effects.[2] Selexipag (Uptravi®) is an orally available, selective prostacyclin IP receptor agonist approved for the treatment of PAH.[2][3] Unlike prostacyclin and its analogs, selexipag is a non-prostanoid compound, offering a distinct pharmacological profile.[4] It is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, this compound, which is significantly more potent. This guide will delve into the technical details of both selexipag and this compound.

Mechanism of Action

Selexipag and its active metabolite, this compound, are selective agonists of the prostacyclin receptor (IP receptor). The IP receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the Gs alpha subunit. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP levels in pulmonary artery smooth muscle cells (PASMCs) result in vasodilation, inhibition of cell proliferation, and prevention of fibrosis, thereby counteracting the pathological remodeling seen in PAH. This compound demonstrates high selectivity for the IP receptor over other prostanoid receptors, minimizing off-target effects.

Signaling Pathway

The signaling cascade initiated by this compound binding to the IP receptor is illustrated below.

Caption: IP Receptor Signaling Pathway of this compound.

Physicochemical Properties and Structure

Selexipag

-

Chemical Name: 2-{4-[(5,6-diphenylpyrazin-2-yl)(propan-2-yl)amino]butoxy}-N-(methanesulfonyl)acetamide

-

Molecular Formula: C₂₆H₃₂N₄O₄S

-

Molecular Weight: 496.63 g/mol

This compound (ACT-333679)

-

Chemical Name: [4-[(5,6-diphenylpyrazinyl)(1-methylethyl)amino]butoxy]-acetic acid

-

Molecular Formula: C₂₅H₂₉N₃O₃

-

Molecular Weight: 419.5 g/mol

Pharmacokinetics

Selexipag is a prodrug that is rapidly absorbed after oral administration and subsequently hydrolyzed by carboxylesterases, primarily in the liver and intestines, to its active metabolite, this compound. This compound is considered the major contributor to the pharmacological effect of selexipag due to its higher potency and longer half-life.

Pharmacokinetic Parameters

| Parameter | Selexipag | This compound | Reference(s) |

| Tmax (median) | 1-3 hours | 3-4 hours | |

| Half-life (t½) | 0.8-2.5 hours | 6.2-13.5 hours | |

| Protein Binding | ~99% | ~99% | |

| Metabolism | Hydrolysis by carboxylesterases to this compound. Further metabolism by CYP2C8 and CYP3A4. | Glucuronidation by UGT1A3 and UGT2B7. | |

| Excretion | Primarily fecal (93%) | Primarily fecal (93%) |

Pharmacodynamics

The pharmacodynamic effects of selexipag and this compound are centered on their agonist activity at the IP receptor, leading to vasodilation and inhibition of smooth muscle cell proliferation.

Receptor Binding and Potency

| Compound | Receptor Affinity (Ki) | Functional Potency (IC₅₀/EC₅₀) | Reference(s) |

| Selexipag | 260 nM (human IP receptor) | IC₅₀ (platelet aggregation): 5.5 µM | |

| This compound | 20 nM (human IP receptor) | IC₅₀ (platelet aggregation): 0.21 µM; EC₅₀ (cAMP increase): 11 nM |

This compound is approximately 37 times more potent than selexipag as an IP receptor agonist.

Receptor Selectivity of this compound

| Prostanoid Receptor | IC₅₀ (µM) | Reference(s) |

| IP | 0.02 (Ki) | |

| DP | 2.6 | |

| EP₁ | >10 | |

| EP₂ | 5.8 | |

| EP₃ | >10 | |

| EP₄ | 4.9 | |

| FP | >10 | |

| TP | >10 |

Experimental Protocols

Radioligand Binding Assay for IP Receptor

This protocol is designed to determine the binding affinity of selexipag and this compound to the IP receptor.

Materials:

-

Cell membranes expressing the human IP receptor

-

[³H]-iloprost (radioligand)

-

Selexipag and this compound

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

-

Wash buffer (ice-cold)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds (selexipag or this compound).

-

In a 96-well plate, add cell membranes, [³H]-iloprost (at a concentration near its Kd), and either the test compound or vehicle.

-

To determine non-specific binding, add a high concentration of a non-labeled IP receptor agonist (e.g., iloprost).

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value by non-linear regression analysis of the competition binding data and calculate the Ki value using the Cheng-Prusoff equation.

Caption: Workflow for a Radioligand Binding Assay.

cAMP Measurement Assay

This protocol measures the ability of selexipag and this compound to stimulate cAMP production in cells expressing the IP receptor.

Materials:

-

Chinese Hamster Ovary (CHO) cells or Human Pulmonary Artery Smooth Muscle Cells (HPASMCs) expressing the IP receptor

-

Selexipag and this compound

-

Forskolin (positive control)

-

Cell culture medium

-

Lysis buffer

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate and culture until they reach the desired confluency.

-

Starve the cells in serum-free medium for a few hours before the assay.

-

Prepare serial dilutions of the test compounds and forskolin.

-

Add the compounds to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells to release intracellular cAMP.

-

Perform the cAMP measurement according to the manufacturer's instructions for the chosen assay kit.

-

Measure the signal using a plate reader.

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the concentration of cAMP produced in each well from the standard curve.

-

Determine the EC₅₀ value for each compound by plotting the cAMP concentration against the compound concentration.

Caption: Workflow for a cAMP Measurement Assay.

PASMC Proliferation Assay

This protocol assesses the anti-proliferative effects of this compound on human PASMCs.

Materials:

-

Human PASMCs

-

Cell culture medium (e.g., SmGM-2)

-

Fetal bovine serum (FBS)

-

Platelet-derived growth factor (PDGF) or other mitogen

-

This compound

-

Cell proliferation assay reagent (e.g., BrdU, MTT, or CellTiter-Glo)

-

Plate reader

Procedure:

-

Seed PASMCs in a 96-well plate and allow them to adhere.

-

Synchronize the cells by serum starvation for 24-48 hours.

-

Treat the cells with serial dilutions of this compound in the presence of a mitogen like PDGF.

-

Incubate for a specified period (e.g., 48-72 hours).

-

Add the cell proliferation assay reagent according to the manufacturer's instructions.

-

Incubate as required by the assay.

-

Measure the signal (absorbance or luminescence) using a plate reader.

-

Calculate the percentage of proliferation inhibition relative to the mitogen-treated control.

-

Determine the IC₅₀ value for this compound.

In Vitro Platelet Aggregation Assay

This protocol evaluates the inhibitory effect of selexipag and this compound on platelet aggregation.

Materials:

-

Fresh human whole blood

-

Anticoagulant (e.g., sodium citrate)

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

Platelet agonist (e.g., ADP, collagen)

-

Selexipag and this compound

-

Saline

-

Aggregometer

Procedure:

-

Collect fresh human blood into tubes containing an anticoagulant.

-

Prepare PRP by centrifuging the whole blood at a low speed.

-

Prepare PPP by centrifuging the remaining blood at a high speed.

-

Calibrate the aggregometer using PRP (0% aggregation) and PPP (100% aggregation).

-

Pre-incubate PRP with different concentrations of selexipag or this compound or vehicle.

-

Add a platelet agonist to induce aggregation.

-

Record the change in light transmittance over time using the aggregometer.

-

Calculate the percentage of aggregation inhibition for each compound concentration.

-

Determine the IC₅₀ value for each compound.

Clinical Significance

The GRIPHON study, a large, long-term, placebo-controlled Phase 3 trial, demonstrated that selexipag significantly reduced the risk of the primary composite endpoint of morbidity or mortality in patients with PAH. The beneficial effects were observed in both treatment-naïve patients and those already receiving other PAH therapies. The predictable, dose-dependent adverse effects are consistent with other prostanoid therapies and include headache, diarrhea, jaw pain, and nausea.

Conclusion

Selexipag, through its active metabolite this compound, is a potent and selective IP receptor agonist that provides a valuable oral treatment option for patients with PAH. Its well-defined mechanism of action, favorable pharmacokinetic profile, and proven clinical efficacy make it a cornerstone in the management of this complex disease. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and build upon the therapeutic potential of targeting the prostacyclin pathway.

References

- 1. Biosensor Assays for Measuring the Kinetics of G-Protein and Arrestin-Mediated Signaling in Live Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pharmacokinetics and Tolerability of the Novel Oral Prostacyclin IP Receptor Agonist Selexipag - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GRIPHON Trial for Pulmonary Arterial Hypertension (PAH) [uptravihcp.com]

Preclinical Profile of MRE-269: A Technical Overview for Drug Development Professionals

Introduction

MRE-269, also known as ACT-333679, is the pharmacologically active metabolite of the oral prostacyclin (IP) receptor agonist, selexipag (B1681723) (NS-304).[1][2] Selexipag is a prodrug that is rapidly hydrolyzed by carboxylesterases to this compound, which is considered the primary contributor to the drug's therapeutic effects.[2] Developed for the treatment of pulmonary arterial hypertension (PAH), this compound is a potent, long-acting, and highly selective non-prostanoid agonist of the IP receptor. This technical guide provides an in-depth summary of the preclinical data for this compound, focusing on its pharmacology, pharmacokinetics, and efficacy in established animal models of pulmonary hypertension.

Core Mechanism of Action

This compound exerts its effects by selectively binding to and activating the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR). Activation of the IP receptor stimulates the Gs alpha subunit, which in turn activates adenylyl cyclase to increase intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels lead to a cascade of downstream effects, primarily vasodilation and inhibition of smooth muscle cell proliferation, which are key therapeutic targets in PAH.

Pharmacodynamics

The pharmacological activity of this compound has been characterized through a series of in vitro studies assessing its receptor binding affinity, selectivity, and functional effects on relevant cell types.

Receptor Binding and Selectivity

This compound demonstrates high affinity for the human IP receptor and significant selectivity over other prostanoid receptors. This selectivity is crucial as it minimizes off-target effects that are often observed with less selective prostacyclin analogs like beraprost (B1666799) and iloprost, which also have a high affinity for the EP3 receptor.

Table 1: Receptor Binding Affinity and Selectivity of this compound

| Receptor | Parameter | Value | Reference |

|---|---|---|---|

| IP Receptor | Ki | 20 nM | |

| DP Receptor | IC50 | 2.6 µM | |

| EP1 Receptor | IC50 | >10 µM | |

| EP2 Receptor | IC50 | 5.8 µM | |

| EP3 Receptor | IC50 | >10 µM | |

| EP4 Receptor | IC50 | 4.9 µM | |

| FP Receptor | IC50 | >10 µM |

| TP Receptor | IC50 | >10 µM | |

In Vitro Functional Activity

This compound's functional activity as an IP receptor agonist is confirmed by its ability to increase cAMP levels, induce vasodilation, and inhibit platelet aggregation and smooth muscle cell proliferation.

Table 2: In Vitro Functional Activity of this compound

| Assay | Cell/Tissue Type | Parameter | Value | Reference |

|---|---|---|---|---|

| Vasodilation | Rat Small Pulmonary Artery | pEC50 | 4.98 ± 0.22 | |

| Platelet Aggregation | Human Platelet-Rich Plasma (ADP-induced) | IC50 | 0.21 µM | |

| Platelet Aggregation | Rat Platelet-Rich Plasma (ADP-induced) | IC50 | 10 µM |

| Cell Proliferation | CTEPH Patient PASMCs (PDGF-induced) | IC50 | 0.07 µM | |

CTEPH: Chronic Thromboembolic Pulmonary Hypertension; PASMCs: Pulmonary Arterial Smooth Muscle Cells; PDGF: Platelet-Derived Growth Factor.

Experimental Protocols

Pulmonary Artery Vasodilation Assay

The vasorelaxant effects of this compound are evaluated using isolated rat pulmonary arteries.

Methodology:

-

Tissue Preparation: Small intralobar pulmonary arteries (SIPA) and extralobar pulmonary arteries (EPA) are isolated from rats.

-

Pre-contraction: The arterial rings are pre-contracted with a thromboxane (B8750289) mimetic, U46619 (typically 25-100 nM), to induce a stable contractile tone.

-

Drug Application: Cumulative concentrations of this compound are added to the tissue bath.

-

Measurement: Changes in isometric tension are recorded to quantify the degree of relaxation.

-

Data Analysis: Concentration-response curves are generated, and the pEC50 value (negative logarithm of the molar concentration that produces 50% of the maximum response) is calculated to determine potency.

Antiproliferative Effect on PASMCs

This compound's ability to inhibit the proliferation of pulmonary arterial smooth muscle cells (PASMCs) is a key aspect of its therapeutic potential.

Methodology:

-

Cell Culture: PASMCs are isolated from the lungs of patients with CTEPH who have undergone pulmonary endarterectomy.

-

Starvation: Cells are cultured in a starvation medium to synchronize their cell cycles.

-

Stimulation and Treatment: Cells are stimulated with platelet-derived growth factor (PDGF, 10 ng/mL) to induce proliferation, in the presence or absence of varying concentrations of this compound.

-

Proliferation Assessment: Cell proliferation is measured after a 24-hour incubation period. This can be done using methods like BrdU incorporation assays.

-

Data Analysis: The concentration of this compound that inhibits PDGF-induced proliferation by 50% (IC50) is determined.

Gene Expression Modulation

Recent studies have shown that this compound exerts its antiproliferative effects in part by modulating gene expression. In PASMCs from CTEPH patients, this compound upregulates the expression of DNA-binding protein inhibitor (ID) family members, specifically ID1 and ID3. This effect is mediated through the IP receptor, and knockdown of ID1 has been shown to attenuate the antiproliferative activity of this compound.

Pharmacokinetics

Selexipag is rapidly absorbed after oral administration and is hydrolyzed by carboxylesterase 1 (CES1) in the liver and CES2 in the intestine to form this compound. This compound has a longer half-life than the parent compound, selexipag, making it the major contributor to the drug's sustained pharmacological activity.

Table 3: Pharmacokinetic Parameters of this compound in Healthy Male Subjects

| Parameter | Value | Condition | Reference |

|---|---|---|---|

| Time to Cmax (Tmax) | ~4 hours | Single and multiple doses | |

| Elimination Half-life (t1/2) | 9.4 - 14.22 hours | Multiple doses | |

| Elimination Half-life (t1/2) | ~10.53 hours | Repeated administration (0.6 mg selexipag BID) |

| Effect of Food | Exposure (AUC) decreased by 27% | Single 400 µg selexipag dose | |

Efficacy in Animal Models

The therapeutic potential of this compound's prodrug, selexipag, has been demonstrated in preclinical animal models of pulmonary hypertension, most notably the monocrotaline (B1676716) (MCT)-induced PAH model in rats.

Model: Monocrotaline-Induced Pulmonary Hypertension in Rats

-

Induction: A single injection of monocrotaline causes endothelial damage, leading to progressive pulmonary vascular remodeling, increased pulmonary arterial pressure, right ventricular hypertrophy, and eventual heart failure, mimicking aspects of human PAH.

Key Findings:

-

Hemodynamics: Oral administration of selexipag (which is converted to this compound in vivo) significantly ameliorated the increase in right ventricular systolic pressure in MCT-treated rats.

-

Vascular Remodeling: Treatment with selexipag reduced pulmonary arterial wall hypertrophy.

-

Right Ventricular Hypertrophy: The development of right ventricular hypertrophy was significantly attenuated in treated animals.

-

Survival: Selexipag treatment improved survival rates in the MCT rat model.

These findings in a well-established animal model provided a strong rationale for the clinical development of selexipag for the treatment of PAH.

The preclinical data for this compound, the active metabolite of selexipag, establish it as a potent and highly selective IP receptor agonist. Its pharmacological profile is characterized by effective vasodilation of pulmonary arteries and significant antiproliferative effects on pulmonary arterial smooth muscle cells, mediated in part by the upregulation of ID1 and ID3 genes. Favorable pharmacokinetic properties, including a long half-life, support a twice-daily dosing regimen. Efficacy in the monocrotaline rat model of PAH, where its prodrug selexipag demonstrated improvements in hemodynamics, vascular remodeling, and survival, underscores its therapeutic potential. This comprehensive preclinical package has been foundational to the successful clinical development and approval of selexipag for patients with pulmonary arterial hypertension.

References

The Expanding Therapeutic Horizon of MRE-269: A Technical Guide Beyond Pulmonary Arterial Hypertension

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MRE-269, the active metabolite of the oral prostacyclin (IP) receptor agonist selexipag (B1681723), is well-established for the treatment of Pulmonary Arterial Hypertension (PAH).[1][2][3] However, a growing body of preclinical and clinical evidence reveals its significant therapeutic potential in a range of other vasospastic and proliferative disorders. This technical guide synthesizes the current knowledge on the molecular mechanisms, preclinical evidence, and clinical findings of this compound in indications beyond PAH, with a focus on Chronic Thromboembolic Pulmonary Hypertension (CTEPH) and systemic sclerosis-associated vasculopathies. We provide a detailed overview of its signaling pathways, summarize key quantitative data, and outline experimental protocols to facilitate further research and development in this promising area.

Core Mechanism of Action: Selective IP Receptor Agonism

Selexipag is a prodrug that is rapidly hydrolyzed by carboxylesterases to its active metabolite, this compound (also known as ACT-333679).[1][4] this compound is a potent and selective agonist for the prostacyclin (IP) receptor, a G-protein coupled receptor.[5][6][7] Its binding to the IP receptor (Ki = 20 nM) initiates a signaling cascade that is central to its therapeutic effects.[5][7]

Activation of the IP receptor by this compound leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[4][5][7] Elevated cAMP levels activate Protein Kinase A (PKA), which mediates the downstream effects, including:

-

Vasodilation: PKA-mediated phosphorylation of myosin light chain kinase in smooth muscle cells leads to vascular relaxation and vasodilation.[6][8]

-

Anti-proliferation: The IP receptor-cAMP-PKA axis has potent anti-proliferative effects on vascular smooth muscle cells.[4][6][8]

-

Inhibition of Platelet Aggregation: this compound has been shown to inhibit ADP-induced platelet aggregation in vitro.[1][5]

-

Anti-inflammatory and Anti-fibrotic Effects: The prostacyclin pathway is known to have anti-inflammatory and anti-fibrotic properties.[8]

A key characteristic of this compound is its behavior as a full agonist in downstream, PAH-relevant cellular assays (e.g., cellular relaxation, inhibition of proliferation), while acting as a partial agonist in upstream assays like cAMP accumulation and β-arrestin recruitment.[9][10] This partial agonism at the receptor level may contribute to its sustained efficacy and favorable tolerability profile by causing less receptor desensitization.[9][10]

Diagram: this compound Signaling Pathway

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Selexipag in the treatment of pulmonary arterial hypertension: design, development, and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selexipag in Pulmonary Arterial Hypertension: Most Updated Evidence From Recent Preclinical and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiproliferative effect of selexipag active metabolite MRE‐269 on pulmonary arterial smooth muscle cells from patients with chronic thromboembolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. What is the mechanism of Selexipag? [synapse.patsnap.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Selexipag for pulmonary arterial hypertension [australianprescriber.tg.org.au]

- 9. Selexipag Active Metabolite ACT-333679 Displays Strong Anticontractile and Antiremodeling Effects but Low β-Arrestin Recruitment and Desensitization Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

MRE-269 Binding Affinity for Prostacyclin Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding characteristics of MRE-269, the active metabolite of selexipag, with the prostacyclin (IP) receptor. This compound is a potent and highly selective agonist for the IP receptor, a G-protein-coupled receptor (GPCR) involved in vasodilation and inhibition of platelet aggregation.[1] This document details the quantitative binding affinity, selectivity, and the experimental methodologies used for these determinations. It also visualizes the associated signaling pathways and experimental workflows.

Quantitative Binding Affinity and Selectivity

This compound demonstrates a high affinity for the human prostacyclin (IP) receptor. The equilibrium dissociation constant (Ki) for the human IP receptor is reported to be 20 nM.[1][2] In contrast, its affinity for other prostanoid receptors is significantly lower, highlighting its high selectivity. The following tables summarize the quantitative data for this compound's binding affinity and selectivity.

Table 1: Binding Affinity of this compound for the Human Prostacyclin (IP) Receptor

| Parameter | Value | Receptor |

| Ki | 20 nM | Human IP Receptor |

Table 2: Selectivity Profile of this compound for Prostanoid Receptors

| Receptor | IC50 |

| DP | 2.6 µM |

| EP1 | >10 µM |

| EP2 | 5.8 µM |

| EP3 | >10 µM |

| EP4 | 4.9 µM |

| FP | >10 µM |

| TP | >10 µM |

Data sourced from Cayman Chemical product information sheet.[2]

Experimental Protocols: Radioligand Binding Assay

The determination of the binding affinity (Ki) and selectivity (IC50) of this compound for the prostacyclin and other prostanoid receptors is typically performed using radioligand binding assays. These assays are a gold standard for quantifying the interaction between a ligand and a receptor.

Principle

Radioligand binding assays involve incubating a radiolabeled ligand (a molecule with a radioactive isotope) with a preparation of the receptor of interest. The amount of radioligand that binds to the receptor is then measured. To determine the affinity of a non-radiolabeled compound like this compound, a competition binding assay is employed. In this setup, the receptor preparation is incubated with a fixed concentration of a radioligand that is known to bind to the receptor, and increasing concentrations of the unlabeled test compound (this compound). The ability of the test compound to displace the radioligand from the receptor is measured, and from this, its inhibitory constant (Ki) can be calculated.

General Methodology

While specific parameters may vary between laboratories, a general protocol for a competition radioligand binding assay for a GPCR like the prostacyclin receptor is as follows:

-

Receptor Preparation: Membranes from cells expressing the target receptor (e.g., human IP receptor) are prepared. This is often achieved by homogenizing the cells and centrifuging them to isolate the membrane fraction, which is then stored frozen.

-

Incubation: The receptor membranes are incubated in a buffer solution containing a fixed concentration of a suitable radioligand (e.g., [3H]-iloprost for the IP receptor) and varying concentrations of the unlabeled competitor (this compound). The incubation is carried out for a specific time and at a defined temperature to allow the binding to reach equilibrium.

-

Separation of Bound and Free Radioligand: After incubation, the receptor-bound radioligand must be separated from the unbound radioligand. This is commonly achieved by rapid vacuum filtration through a glass fiber filter. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Quantification of Radioactivity: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand. The radioactivity trapped on the filters is then quantified using a scintillation counter.

-

Data Analysis: The amount of bound radioligand is plotted against the concentration of the competing unlabeled ligand. This generates a sigmoidal competition curve. The IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Visualizations

Experimental Workflow: Competition Radioligand Binding Assay

Caption: Workflow for a competition radioligand binding assay.

Prostacyclin (IP) Receptor Signaling Pathway

References

The Pharmacokinetics of MRE-269: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRE-269, also known as ACT-333679, is the pharmacologically active metabolite of the oral prostacyclin IP receptor agonist, selexipag (B1681723). Selexipag is a prodrug that is rapidly hydrolyzed to this compound, which is considered the primary contributor to the drug's overall therapeutic activity.[1][2] This technical guide provides an in-depth overview of the pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, supported by quantitative data from clinical studies, detailed experimental protocols, and visualizations of relevant pathways. This compound is a potent and selective agonist for the prostacyclin receptor (IP receptor), which is crucial in the treatment of conditions like pulmonary arterial hypertension (PAH).[1][3]

Absorption and Formation

Following oral administration, selexipag is rapidly absorbed and subsequently hydrolyzed by carboxylesterase 1 (CES1) in the liver and CES2 in the intestine to form its active metabolite, this compound.[4] This biotransformation is a critical step in the drug's mechanism of action.

Pharmacokinetic Parameters Following Single Oral Doses of Selexipag in Healthy Male Subjects (Fasted State)

| Dose of Selexipag (µg) | n | Cmax (ng/mL) | tmax (h) | AUC0–∞ (ng·h/mL) | t½ (h) |

| 100 | 6 | 2.20 (1.42–3.52) | 2.5 | 11.5 (8.73–15.8) | 0.7 |

| 200 | 6 | 4.35 (3.03–5.33) | 2.5 | 23.9 (18.6–30.6) | 1.1 |

| 400 | 6 | 8.11 (5.42–11.5) | 2.0 | 47.8 (37.2–60.9) | 1.4 |

| 800 | 6 | 13.5 (8.54–20.6) | 2.0 | 85.2 (62.0–124) | 2.3 |

Data presented as geometric mean (range) for Cmax and AUC0–∞, and median for tmax. Table adapted from a Phase I study in healthy male subjects.

Pharmacokinetic Parameters of this compound Following Single Oral Doses of Selexipag in Healthy Male Subjects (Fasted State)

| Dose of Selexipag (µg) | n | Cmax (ng/mL) | tmax (h) | AUC0–∞ (ng·h/mL) | t½ (h) |

| 100 | 6 | 2.87 (2.03–4.10) | 4.0 | 46.5 (34.2–57.7) | 9.4 |

| 200 | 6 | 6.03 (4.38–8.13) | 4.0 | 102 (78.8–131) | 9.8 |

| 400 | 6 | 10.1 (7.03–14.8) | 4.0 | 185 (140–243) | 10.5 |

| 800 | 6 | 16.5 (10.9–24.8) | 4.0 | 321 (240–429) | 14.2 |

Data presented as geometric mean (range) for Cmax and AUC0–∞, and median for tmax. Table adapted from a Phase I study in healthy male subjects.

Distribution

The distribution of this compound throughout the body is a key factor in its therapeutic effect. While specific tissue distribution studies are not extensively detailed in the provided search results, the volume of distribution can be inferred from pharmacokinetic modeling.

Metabolism and Excretion

This compound is further metabolized, primarily through oxidation and glucuronidation, involving cytochrome P450 enzymes (CYP2C8 and CYP3A4) and UDP-glucuronosyltransferase enzymes (UGT1A3 and UGT2B7). The majority of selexipag and its metabolites are excreted via the biliary route. The elimination half-life of this compound is notably longer than that of the parent drug, selexipag, contributing to its sustained pharmacological activity. In a single-dose study, the elimination half-life of this compound was approximately 7.9 hours.

Pharmacokinetics in Special Populations

Hepatic Impairment

Studies in subjects with hepatic impairment have shown an increase in exposure to both selexipag and this compound. This necessitates dose adjustments in this patient population to avoid potential adverse effects.

Renal Impairment

In subjects with severe renal impairment, a 1.4-fold increase in Cmax and a 1.6-fold increase in AUC for this compound were observed compared to healthy subjects. The half-life of this compound was also prolonged in this group (13.4 h vs. 8.3 h).

Experimental Protocols

Phase I Clinical Trial for Pharmacokinetics and Tolerability

A Phase I, double-blind, placebo-controlled study was conducted in 64 healthy male subjects to evaluate the pharmacokinetics and tolerability of single and multiple ascending doses of selexipag. An additional open-label group of 12 subjects received a single 400 μg dose of selexipag in both fasted and fed states.

-

Dosing: Single oral doses of selexipag ranging from 100 µg to 800 µg were administered.

-

Sample Collection: Blood samples were collected at predefined time points post-dosing to determine plasma concentrations of selexipag and this compound.

-

Analytical Method: Plasma concentrations of selexipag and this compound were quantified using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method. The lower limit of quantification (LOQ) was 0.01 ng/mL for both analytes.

-

Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using WinNonLin® 4.1.b software to determine pharmacokinetic parameters including Cmax, tmax, AUC0–∞, and t½.

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway

This compound exerts its therapeutic effect by acting as a selective agonist at the prostacyclin IP receptor. This interaction initiates a signaling cascade that leads to vasodilation and inhibition of smooth muscle cell proliferation, key factors in the pathology of pulmonary arterial hypertension.

Caption: this compound signaling cascade via the IP receptor.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates the typical workflow for determining the pharmacokinetic profile of this compound in a clinical study.

Caption: Workflow for pharmacokinetic analysis of this compound.

References

- 1. Pharmacokinetics and Tolerability of the Novel Oral Prostacyclin IP Receptor Agonist Selexipag - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiproliferative effect of selexipag active metabolite MRE‐269 on pulmonary arterial smooth muscle cells from patients with chronic thromboembolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. caymanchem.com [caymanchem.com]

Methodological & Application

MRE-269 In Vitro Assay Protocols: A Detailed Guide for Researchers

Abstract

MRE-269, the active metabolite of the oral prostacyclin (IP) receptor agonist selexipag, is a potent and selective agonist for the human IP receptor.[1][2] It plays a crucial role in mediating vasodilation and inhibiting the proliferation of pulmonary artery smooth muscle cells (PASMCs), making it a key molecule in the treatment of pulmonary arterial hypertension (PAH).[1][3] This document provides detailed application notes and protocols for a suite of in vitro assays to characterize the pharmacological activity of this compound. These protocols are intended for researchers, scientists, and drug development professionals working to understand the mechanism of action and functional effects of this compound and other IP receptor agonists.

Mechanism of Action and Signaling Pathway

This compound selectively binds to and activates the prostacyclin (IP) receptor, a Gs protein-coupled receptor (GPCR).[1] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, resulting in vasodilation and antiproliferative effects. A key downstream effect of this compound in PASMCs is the upregulation of DNA-binding protein inhibitor (ID) family members, specifically ID1 and ID3, which are involved in the regulation of cell proliferation.

Caption: this compound signaling pathway in PASMCs.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound activity from in vitro studies.

Table 1: Receptor Binding Affinity and Selectivity of this compound

| Receptor | Parameter | Value |

| IP | Ki | 20 nM |

| DP | IC50 | 2.6 µM |

| EP1 | IC50 | >10 µM |

| EP2 | IC50 | 5.8 µM |

| EP3 | IC50 | >10 µM |

| EP4 | IC50 | 4.9 µM |

| FP | IC50 | >10 µM |

| TP | IC50 | >10 µM |

Table 2: Functional Potency of this compound

| Assay | Cell Type | Parameter | Value | Reference |

| cAMP Accumulation | CHO-hIP | EC50 | 11 nM | |

| Antiproliferation (PDGF-induced) | CTEPH PASMC | IC50 | 0.07 µM | |

| Antiproliferation (PDGF-induced) | Normal PASMC | IC50 | 3.67 µM | |

| Vasorelaxation | Rat Small Pulmonary Artery | pEC50 | 4.98 ± 0.22 |

Experimental Protocols

This section provides detailed protocols for key in vitro assays to evaluate the activity of this compound.

Radioligand Binding Assay (Competitive)

This protocol determines the binding affinity (Ki) of this compound for the human IP receptor using a competitive radioligand binding assay.

Caption: Workflow for the competitive radioligand binding assay.

Materials:

-

Cell Membranes: Prepared from HEK293 cells stably expressing the human IP receptor.

-

Radioligand: [3H]-iloprost.

-

Competitor: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: 10 µM unlabeled iloprost.

-

Filter Plates: 96-well glass fiber (GF/C) filter plates, pre-soaked in 0.3% polyethyleneimine (PEI).

-

Scintillation Cocktail.

-

Microplate Scintillation Counter.

Protocol:

-

Membrane Preparation: Homogenize HEK293-hIP cells in cold lysis buffer and prepare membrane pellets by centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Store aliquots at -80°C.

-

Assay Setup: In a 96-well plate, add in the following order:

-

50 µL of Assay Buffer.

-

50 µL of this compound at various concentrations (e.g., 10-point, 5-log unit range). For total binding, add 50 µL of assay buffer. For non-specific binding, add 50 µL of 10 µM unlabeled iloprost.

-

50 µL of [3H]-iloprost (at a fixed concentration, e.g., ~2-7 nM).

-

100 µL of cell membrane suspension (e.g., 40 µg of protein).

-

-

Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through the pre-soaked GF/C filter plate using a vacuum manifold to separate bound from free radioligand.

-

Washing: Wash the filters 3-4 times with ice-cold wash buffer.

-

Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: Subtract non-specific binding from all wells to obtain specific binding. Plot the percent specific binding against the log concentration of this compound. Determine the IC50 value using non-linear regression (sigmoidal dose-response). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of [3H]-iloprost and Kd is its dissociation constant for the IP receptor.

cAMP Accumulation Assay

This protocol measures the ability of this compound to stimulate cAMP production in human PASMCs.

Materials:

-

Cells: Human pulmonary artery smooth muscle cells (hPASMCs).

-

Agonist: this compound.

-

Cell Culture Medium: As recommended for hPASMCs.

-

Stimulation Buffer: HBSS containing 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).

-

cAMP Assay Kit: A commercial kit based on HTRF, AlphaScreen, or ELISA.

Protocol:

-

Cell Plating: Seed hPASMCs into 96-well or 384-well plates at an appropriate density and culture until they reach ~80-90% confluency.

-

Cell Starvation: Prior to the assay, starve the cells in serum-free medium for 4-24 hours.

-

Agonist Stimulation:

-

Aspirate the starvation medium.

-

Add this compound diluted in stimulation buffer to the wells at various concentrations.

-

Include a vehicle control (e.g., 0.1% DMSO in stimulation buffer).

-

Incubate for 30 minutes at 37°C.

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Perform the cAMP detection assay following the kit protocol.

-

-

Data Analysis: Generate a standard curve using the cAMP standards provided in the kit. Convert the raw assay signals to cAMP concentrations. Plot the cAMP concentration against the log concentration of this compound and determine the EC50 value using a non-linear regression model.

GTPγS Binding Assay

This functional assay measures the this compound-induced activation of Gs proteins by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS.

Materials:

-

Cell Membranes: Prepared from cells expressing the human IP receptor (e.g., HEK293-hIP or hPASMCs).

-

Radioligand: [35S]GTPγS.

-

Agonist: this compound.

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.

-

GDP: Guanosine 5'-diphosphate.

-

Non-specific Binding Control: 10 µM unlabeled GTPγS.

-

Detection Method: Filtration through GF/B filters or Scintillation Proximity Assay (SPA) beads.

Protocol:

-

Membrane and Reagent Preparation: Prepare cell membranes as described in the radioligand binding assay. Prepare stock solutions of this compound, GDP, and [35S]GTPγS.

-

Assay Setup: In a 96-well plate, combine:

-

Cell membranes (5-20 µg protein).

-

GDP (e.g., 1-10 µM final concentration).

-

This compound at various concentrations.

-

Assay Buffer.

-

-

Pre-incubation: Pre-incubate the plate for 15-20 minutes at 30°C.

-

Initiate Reaction: Add [35S]GTPγS (e.g., 0.1-0.5 nM final concentration) to all wells to start the reaction.

-

Incubation: Incubate for 30-60 minutes at 30°C with gentle agitation.

-

Termination and Detection:

-

Filtration Method: Stop the reaction by rapid filtration through GF/B filters. Wash with ice-cold buffer and measure radioactivity by scintillation counting.

-

SPA Method: Add SPA beads (e.g., WGA-coated) to each well, incubate for 1 hour to allow membrane capture, and then count the plate in a microplate scintillation counter.

-

-

Data Analysis: Subtract non-specific binding from all measurements. Plot the specific [35S]GTPγS binding against the log concentration of this compound to determine the EC50 and Emax values.

Cell Proliferation Assay (BrdU Incorporation)

This protocol assesses the antiproliferative effect of this compound on PDGF-stimulated hPASMCs.

Caption: Workflow for the BrdU cell proliferation assay.

Materials:

-

Cells: Human PASMCs (normal or from CTEPH patients).

-

Growth Factor: Platelet-derived growth factor (PDGF).

-

Test Compound: this compound.

-

BrdU Cell Proliferation Assay Kit: (e.g., from Millipore, Roche, or Thermo Fisher Scientific).

-

Microplate Reader.

Protocol:

-

Cell Plating: Seed hPASMCs in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Serum Starvation: Wash the cells with PBS and replace the medium with a low-serum medium (e.g., 0.1% FBS) for 24 hours to synchronize the cells.

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound (e.g., 0.001 to 10 µM) or vehicle (0.1% DMSO) for 1 hour.

-

Add PDGF (e.g., 10-20 ng/mL) to all wells except the negative control to induce proliferation.

-

Incubate for 24 hours at 37°C.

-

-

BrdU Labeling: Add the BrdU labeling solution provided in the kit to each well and incubate for an additional 2-24 hours at 37°C.

-

Detection:

-

Remove the labeling medium.

-

Fix the cells and denature the DNA using the fixing/denaturing solution from the kit (e.g., incubate for 30 minutes at room temperature).

-

Add the anti-BrdU detection antibody and incubate for 1 hour at room temperature.

-

Wash the wells and add the secondary antibody-HRP conjugate, incubating for 30-60 minutes.

-

Add the TMB substrate and incubate until color develops.

-

Stop the reaction with the stop solution.

-

-

Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Express the results as a percentage of the PDGF-stimulated control and calculate the IC50 value for this compound.

Western Blot Analysis of ID1 and ID3

This protocol describes the detection of ID1 and ID3 protein expression in hPASMCs following treatment with this compound.

Materials:

-

Cells and Reagents: hPASMCs, PDGF, this compound (as in the proliferation assay).

-

Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

-

Primary Antibodies: Rabbit anti-ID1, Rabbit anti-ID3.

-

Loading Control Antibody: Mouse or Rabbit anti-β-actin or anti-GAPDH.

-

Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

-

SDS-PAGE and Western Blotting Equipment and Reagents.

-

Chemiluminescent Substrate.

-

Imaging System.

Protocol:

-

Cell Treatment and Lysis:

-

Culture and treat hPASMCs with PDGF and this compound as described in the proliferation assay (in 6-well plates or larger flasks).

-

After treatment, wash the cells with ice-cold PBS and lyse them with cold lysis buffer.

-

Collect the lysates and clarify by centrifugation. Determine the protein concentration of the supernatants.

-

-

SDS-PAGE:

-

Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins on a 12% SDS-polyacrylamide gel.

-

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation:

-

Incubate the membrane with primary antibodies against ID1, ID3, or a loading control, diluted in blocking buffer, overnight at 4°C with gentle agitation.

-

Wash the membrane 3 times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane 3 times with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

-

Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the ID1 and ID3 bands to the loading control.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the in vitro characterization of this compound. By employing these assays, researchers can effectively assess the binding affinity, functional potency, and cellular mechanisms of action of this compound and other IP receptor agonists. The provided data tables and signaling pathway diagrams offer a clear summary of the compound's key characteristics, facilitating further research and drug development efforts in the field of pulmonary hypertension.

References

Application Notes and Protocols: Preparation of MRE-269 Stock Solution in DMSO

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of a stock solution of MRE-269, a selective IP receptor agonist and the active metabolite of selexipag.[1][2][3][4] The primary solvent discussed is dimethyl sulfoxide (B87167) (DMSO), a common solvent for in vitro studies. Adherence to this protocol will ensure the accurate and reproducible preparation of this compound for experimental use.

Introduction

This compound, also known as ACT-333679, is a potent and selective agonist for the prostacyclin (IP) receptor.[4] It is the active metabolite of the approved drug selexipag, used in the treatment of pulmonary arterial hypertension.[3][4] Accurate preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in preclinical research and drug development. This document outlines the necessary materials, safety precautions, and a step-by-step protocol for dissolving this compound in DMSO to a desired concentration.

This compound Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below. This information is essential for calculating the required mass of the compound for a desired stock solution concentration.

| Property | Value | Source |

| Molecular Formula | C₂₅H₂₉N₃O₃ | [1][2] |

| Molecular Weight | 419.52 g/mol | [1][5][6] |

| CAS Number | 475085-57-5 | [1][2][3] |

| Appearance | Solid, Light yellow to yellow powder | [1] |

Solubility in DMSO

This compound exhibits good solubility in DMSO. However, the reported solubility values vary across different suppliers. It is crucial to consult the manufacturer's certificate of analysis for the specific batch of this compound being used. Sonication may be recommended to aid dissolution.[7]

| Solvent | Reported Solubility |

| DMSO | 12 mg/mL |

| DMSO | 50 mg/mL[1] |

| DMSO | 55 mg/mL (131.1 mM)[7] |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.

Materials

-

This compound powder

-

Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or vials

-

Sterile, disposable pipette tips

-

Vortex mixer

-

(Optional) Sonicator

Safety Precautions

-

Work in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

-

Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.

Step-by-Step Procedure

-

Calculate the required mass of this compound:

-

To prepare 1 mL of a 10 mM stock solution, the required mass can be calculated using the following formula:

-

Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L x 0.001 L x 419.52 g/mol x 1000 mg/g = 4.1952 mg

-

-

Accurately weigh out approximately 4.2 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube. Record the exact weight.

-

-

Calculate the required volume of DMSO:

-

Based on the actual mass of this compound weighed, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.

-

Volume (µL) = [Mass (mg) / Molecular Weight ( g/mol )] / Desired Concentration (M) x 1,000,000 (µL/L)

-

For example, if 4.2 mg was weighed: Volume (µL) = [4.2 mg / 419.52 g/mol ] / 0.010 mol/L x 1,000,000 µL/L ≈ 1001.1 µL

-

-

-

Dissolve this compound in DMSO:

-

Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder.

-

Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved.

-

If the compound does not fully dissolve, sonicate the solution for 5-10 minutes.

-

-

Storage of the Stock Solution:

-

Once fully dissolved, the stock solution can be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C.

-

For storage at -20°C, it is recommended to use the solution within 1 month.[8]

-